Cas no 1823902-52-8 (4-Bromo-N,N,5-trimethylthiazol-2-amine)

4-Bromo-N,N,5-trimethylthiazol-2-amine is a brominated thiazole derivative with a trimethylamine substitution at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic systems. The electron-donating dimethylamino group enhances its stability and influences its reactivity in nucleophilic substitutions. With a well-defined molecular structure, this compound is suitable for applications in medicinal chemistry and materials science, where precise modifications of thiazole scaffolds are required.
4-Bromo-N,N,5-trimethylthiazol-2-amine structure
1823902-52-8 structure
Product Name:4-Bromo-N,N,5-trimethylthiazol-2-amine
CAS No:1823902-52-8
MF:C6H9BrN2S
MW:221.118058919907
CID:4672705
Update Time:2025-06-15

4-Bromo-N,N,5-trimethylthiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N,N,5-trimethylthiazol-2-amine
    • FCH2486255
    • AX8256618
    • Inchi: 1S/C6H9BrN2S/c1-4-5(7)8-6(10-4)9(2)3/h1-3H3
    • InChI Key: FSFACAZJZFAYRM-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(=N1)N(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Topological Polar Surface Area: 44.4

4-Bromo-N,N,5-trimethylthiazol-2-amine Pricemore >>

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Additional information on 4-Bromo-N,N,5-trimethylthiazol-2-amine

Introduction to 4-Bromo-N,N,5-trimethylthiazol-2-amine (CAS No. 1823902-52-8)

4-Bromo-N,N,5-trimethylthiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1823902-52-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of 4-Bromo-N,N,5-trimethylthiazol-2-amine, including the presence of a bromine substituent and methyl groups at specific positions, make it a valuable intermediate in the synthesis of more complex molecules.

The thiazole core is a prominent scaffold in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. The bromine atom in 4-Bromo-N,N,5-trimethylthiazol-2-amine introduces reactivity that can be exploited in further functionalization, allowing chemists to tailor the compound for specific applications. This flexibility has made it a subject of interest in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have highlighted the potential of thiazole-based compounds in addressing neurological disorders, infectious diseases, and cancer. The unique structural motifs present in 4-Bromo-N,N,5-trimethylthiazol-2-amine align well with these therapeutic areas, making it a promising candidate for further investigation.

One of the most compelling aspects of 4-Bromo-N,N,5-trimethylthiazol-2-amine is its role as a building block in medicinal chemistry. Researchers have leveraged its structure to develop analogs with enhanced biological activity. For example, modifications at the 2-amino and 5-methyl positions have been explored to optimize interactions with biological targets. Such structural diversification is crucial for identifying compounds with improved pharmacokinetic properties and reduced toxicity.

The bromine substituent in 4-Bromo-N,N,5-trimethylthiazol-2-amine also facilitates cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions allow for the introduction of additional functional groups, enabling the creation of more intricate molecular architectures. The ability to perform such transformations efficiently makes 4-Bromo-N,N,5-trimethylthiazol-2-amine an indispensable tool for chemists working on drug development.

Recent advancements in computational chemistry have further accelerated the discovery process involving 4-Bromo-N,N,5-trimethylthiazol-2-amine. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. These predictions guide experimental efforts by identifying promising leads for further optimization. Such integrative approaches highlight the importance of interdisciplinary collaboration between experimentalists and computational scientists.

The pharmaceutical industry has shown particular interest in thiazole derivatives due to their broad spectrum of biological activities. 4-Bromo-N,N,5-trimethylthiazol-2-amine has been investigated for its potential as an anti-inflammatory agent, an antimicrobial agent, and even as a component in anticancer therapies. Its versatility stems from its ability to modulate multiple biological pathways simultaneously.

In conclusion,4-Bromo-N,N,5-trimethylthiazol-2-amine (CAS No. 1823902-52-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop novel therapeutic agents. As our understanding of biological systems continues to evolve,4-Bromo-N,N,5-trimethylthiazol-2-amine is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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